molecular formula C9H6F2O B1428896 1-(Difluoromethoxy)-2-ethynylbenzene CAS No. 1342158-87-5

1-(Difluoromethoxy)-2-ethynylbenzene

Cat. No.: B1428896
CAS No.: 1342158-87-5
M. Wt: 168.14 g/mol
InChI Key: XMEAIJWQSPPMCQ-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-ethynylbenzene is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a benzene ring

Scientific Research Applications

1-(Difluoromethoxy)-2-ethynylbenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of metal catalysts such as palladium or copper, and reagents like difluoromethyl iodide and ethynyl halides .

Industrial Production Methods: Industrial production of 1-(Difluoromethoxy)-2-ethynylbenzene may involve large-scale difluoromethylation and cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethoxy)-2-ethynylbenzene is unique due to the combination of the difluoromethoxy and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(difluoromethoxy)-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEAIJWQSPPMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342158-87-5
Record name 2-(Difluoromethoxy)phenylacetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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